molecular formula C19H16NNaO3 B14479828 2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt CAS No. 68556-00-3

2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt

Cat. No.: B14479828
CAS No.: 68556-00-3
M. Wt: 329.3 g/mol
InChI Key: BMMVKFDWXPIWNQ-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt is a chemical compound with the molecular formula C19H16NO3.Na and a molecular weight of 329.325 . This compound is known for its unique structure, which includes a naphthalene ring system and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt typically involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methoxy-2-methylaniline in the presence of a coupling agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The monosodium salt form is obtained by neutralizing the resulting compound with sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is purified through crystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

68556-00-3

Molecular Formula

C19H16NNaO3

Molecular Weight

329.3 g/mol

IUPAC Name

sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C19H17NO3.Na/c1-12-9-15(23-2)7-8-17(12)20-19(22)16-10-13-5-3-4-6-14(13)11-18(16)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1

InChI Key

BMMVKFDWXPIWNQ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+]

Origin of Product

United States

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